CYCLOPENTYL 2-PYRIDYL KETONE
Description
Contextualization within Ketone Chemistry and Pyridine (B92270) Derivatives
Cyclopentyl 2-pyridyl ketone is classified as a heterocyclic ketone. The ketone group (a carbonyl functional group where the carbon atom is double-bonded to an oxygen atom and single-bonded to two other carbon atoms) is one of the most important functional groups in organic chemistry, participating in a wide array of reactions. tjpr.org These reactions include nucleophilic additions, reductions, and alpha-functionalizations, making ketones crucial intermediates in the synthesis of more complex molecules. researchgate.net
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts basic properties to the molecule and can participate in π-π stacking interactions. cymitquimica.comwikipedia.org Pyridine and its derivatives are ubiquitous in nature and are core components of many pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The synthesis of pyridine derivatives is a well-established field, with methods like the Chichibabin and Hantzsch syntheses being classical examples. wikipedia.org The acylation of pyridine derivatives is a key process for creating compounds like this compound. acs.org The combination of the ketone and pyridine functionalities in one molecule creates a platform for diverse chemical transformations and applications.
Significance of Cyclopentyl and 2-Pyridyl Moieties in Organic Synthesis and Ligand Design
The cyclopentyl group is a five-membered carbocyclic ring that is a common structural motif in many organic compounds. fiveable.me Its presence can significantly influence a molecule's physical and chemical properties, such as boiling point, melting point, and reactivity, compared to its linear counterparts. fiveable.me The cyclopentyl ring's puckered conformation can also impact the three-dimensional structure of a molecule, which is a critical factor in determining its biological activity. fiveable.meacs.org In medicinal chemistry, the incorporation of a cyclopentyl group is a strategy often employed to enhance the potency and selectivity of drug candidates by providing conformational rigidity. ontosight.ainih.gov It is also utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals.
The 2-pyridyl moiety , particularly when part of a ketone structure, is highly significant in the field of ligand design for coordination chemistry. Di-2-pyridyl ketone, a related compound, is a well-studied and versatile ligand capable of forming stable complexes with a wide range of metal ions. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate chelating ligand, binding to a metal center. nih.gov This chelation enhances the stability of the resulting metal complexes. The reactivity of the carbonyl group in 2-pyridyl ketones can be further exploited; for instance, it can undergo metal-assisted hydrolysis or alcoholysis to form gem-diol or hemiketal forms, which exhibit diverse and unique bridging coordination modes. mdpi.commdpi.com This versatility has led to the synthesis of numerous polynuclear metal clusters with interesting magnetic and catalytic properties. mdpi.commdpi.com The design of ligands containing the 2-pyridyl group is a major focus in the development of new catalysts and functional materials. nih.govrsc.orgdicp.ac.cn
The combination of the hydrophobic and conformationally significant cyclopentyl group with the coordinating and electronically active 2-pyridyl ketone functionality makes this compound a promising candidate for further exploration in various areas of chemical research, including the development of novel catalysts, functional materials, and biologically active compounds. cymitquimica.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 157592-43-3 | cymitquimica.com |
| Molecular Formula | C11H13NO | cymitquimica.com |
| InChI | InChI=1/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 | cymitquimica.com |
| Polarity | Moderate | cymitquimica.com |
| Key Functional Groups | Ketone, Pyridine, Cyclopentyl | cymitquimica.com |
Table 2: Related Ketone Compounds
| Compound Name | CAS Number |
| Cyclobutyl 2-pyridyl ketone | 515154-32-2 |
| Cyclopropyl 2-pyridyl ketone | 57276-28-5 |
| Cyclohexyl 2-pyridyl ketone | 6602-64-8 |
| Di-2-pyridyl ketone | 19437-26-4 |
Source: guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBHDACSUPGHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624736 | |
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157592-43-3 | |
| Record name | Cyclopentyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Cyclopentyl 2 Pyridyl Ketone and Analogues
Regiospecific and Stereoselective Synthesis Approaches
The precise control of regiochemistry and stereochemistry is paramount in modern synthetic chemistry. For cyclopentyl 2-pyridyl ketone, this involves ensuring the formation of the bond between the carbonyl carbon and the C2 position of the pyridine (B92270) ring, while also considering the potential for introducing chirality if substituted analogues were to be synthesized.
Organometallic Coupling Strategies (e.g., Grignard-based routes for substituted ketones)
Organometallic reagents, such as Grignard reagents, are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing substituted pyridyl ketones, a Grignard reagent derived from a pyridine derivative can react with a cyclopentyl-containing electrophile. For instance, the addition of a pyridyl Grignard reagent to cyclopentanecarbonyl chloride would yield the desired ketone. However, the high reactivity of Grignard reagents can sometimes lead to challenges in controlling the reaction, especially in the presence of sensitive functional groups. organic-chemistry.org
A notable application of organometallic reagents is in the synthesis of substituted pyridyl ketones, which can serve as muscular relaxants. acs.org Furthermore, nickel-catalyzed conjugate additions of Grignard reagents to substituted 4-vinylpyridines provide a general route to phosphodiesterase IV inhibitors. acs.org
Acylation Reactions (e.g., Cyclopentanecarbonyl Chloride with Pyridine Derivatives)
Acylation reactions represent a direct and common method for the synthesis of ketones. The reaction of cyclopentanecarbonyl chloride with a suitable pyridine derivative can produce this compound. However, traditional Friedel-Crafts acylation is generally not effective for electron-deficient rings like pyridine. youtube.com Acylation tends to occur at the nitrogen atom first, forming a pyridinium (B92312) salt that is even more deactivated towards electrophilic substitution. youtube.com
To circumvent this, alternative strategies are employed. One approach involves the metalation of pyridine with a strong base, followed by treatment with an acylating agent. youtube.com Another method is the nucleophilic acylation using acyl radicals, which typically requires acidic conditions to activate the pyridine ring. youtube.com
The reaction between an acid chloride and pyridine can be complex. In some cases, pyridine can react with the acid chloride to form a pyridinium salt, which can block the desired reaction if not controlled. researchgate.net For instance, when a bifunctional monomer containing both an acid chloride and a chloroformate is reacted with a diol, adding pyridine simultaneously can prevent polymerization because the pyridine preferentially reacts with the highly reactive acid chloride. researchgate.net
| Reagent 1 | Reagent 2 | Conditions | Product | Notes |
| Cyclopentanecarbonyl chloride | Pyridine | Lewis Acid (e.g., AlCl3) | This compound | Traditional Friedel-Crafts conditions are often inefficient for pyridines. |
| Cyclopentanecarbonyl chloride | 2-Lithiopyridine | Anhydrous solvent, low temp. | This compound | Metalation of pyridine allows for subsequent acylation. |
| Cyclopentanecarboxylic acid | Pyridine | Activating agent (e.g., DCC) | This compound | Requires activation of the carboxylic acid. |
Table 1: Examples of Acylation Reactions for Ketone Synthesis
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling of Stannylpyridines with Acyl Chlorides)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. The Stille reaction, which couples an organotin compound with an organic electrophile, is a powerful method for forming carbon-carbon bonds. wikipedia.orgtandfonline.com For the synthesis of this compound, this would involve the reaction of a stannylpyridine with cyclopentanecarbonyl chloride in the presence of a palladium catalyst. wiley-vch.de
The key steps in the Stille coupling mechanism are oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant advantage of organostannanes is their stability to air and moisture. wikipedia.orgtandfonline.com The Stille reaction is particularly effective for creating complex molecules, including natural products. tandfonline.comuwindsor.ca Variations of the Stille reaction, such as the Stille-carbonylative cross-coupling, allow for the synthesis of ketones using carbon monoxide. wikipedia.org
| Organostannane | Electrophile | Catalyst | Product |
| 2-(Tributylstannyl)pyridine | Cyclopentanecarbonyl chloride | Pd(PPh3)4 | This compound |
| Tributyl(cyclopentyl)stannane | 2-Pyridoyl chloride | Pd2(dba)3 | This compound |
Table 2: Stille Coupling for the Synthesis of this compound
Direct Acylation Methods utilizing Water-Scavenging Solvents
Direct acylation methods that bypass the need to form an acid chloride from the corresponding carboxylic acid offer a more atom-economical and streamlined approach. One such method involves the direct reaction of cyclopentanecarboxylic acid with pyridine in the presence of a water-scavenging solvent like polyphosphoric acid. google.comgoogle.com This approach has been successfully used for the synthesis of cyclopentyl 2-thienyl ketone, a related compound, with high yields and avoids the use of heavy metal catalysts like stannic chloride. google.comgoogle.com
The use of organosilicon compounds, such as chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF), as water scavengers has also been reported to be effective in various condensation reactions involving carbonyl compounds. afinitica.comresearchgate.net These systems can facilitate reactions that produce water, driving the equilibrium towards the product. afinitica.comacs.org
Novel Ketone Synthesis via Ester Coupling (e.g., N-hydroxyphthalimide esters and S-2-pyridyl thioesters)
Recent advancements in synthetic methodology have led to the development of novel ketone syntheses via the coupling of two different ester functionalities. A notable example is the nickel-catalyzed decarboxylative coupling of N-hydroxyphthalimide (NHPI) esters with S-2-pyridyl thioesters. chemrxiv.orgnih.gov This strategy is advantageous as it utilizes readily available carboxylic acids as starting materials. nih.gov
NHPI esters act as radical precursors, undergoing reductive fragmentation to generate alkyl radicals. researchgate.netresearchgate.netbeilstein-journals.org S-2-pyridyl thioesters, on the other hand, serve as effective acyl donors in these cross-electrophile coupling reactions. researchgate.netnih.gov This method is highly versatile and can be used to synthesize a wide range of ketones, including those with complex and sterically hindered structures. nih.gov The reaction conditions are generally mild, and a variety of functional groups are tolerated. chemrxiv.orgorganic-chemistry.org
| Radical Precursor | Acyl Donor | Catalyst/Conditions | Product Type |
| N-hydroxyphthalimide ester | S-2-pyridyl thioester | Ni catalyst, bipyridine ligand, THF/DMA, ZnCl2 | Aryl-alkyl and dialkyl ketones |
| N-hydroxyphthalimide ester | Aldehyde | NHC catalysis | Ketones |
Table 3: Ketone Synthesis via Ester Coupling and Related Methods
Functional Group Interconversions and Derivatization Strategies
Once this compound is synthesized, its functional groups can be further modified to create a library of derivatives for various applications. The ketone functionality can undergo a wide range of transformations. For instance, it can be reduced to a secondary alcohol, which can then be converted to other functional groups like halides or sulfonates. ub.eduvanderbilt.eduethernet.edu.et
Derivatization is also a key strategy in analytical chemistry to improve the detection of molecules. For ketones, reagents like hydroxylamine (B1172632) can be used to form oximes, which can enhance ionization efficiency in mass spectrometry. ddtjournal.com For the pyridine ring, derivatization can be used to introduce chargeable moieties to enhance detectability in LC-MS/MS analysis. ddtjournal.comnih.gov
The ketone group can also be a site for introducing further complexity. For example, α-alkylation can be achieved to introduce substituents on the carbon adjacent to the carbonyl group. researchgate.net Additionally, the pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo various substitution reactions, although these are often challenging due to the ring's electron-deficient nature. The development of methods for the derivatization of pyridyl ketones is an active area of research, with applications in fields such as medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net
Reductive Transformations of Ketones to Alcohols (e.g., Asymmetric Reduction with Dicyclopentylzinc)
The reduction of the carbonyl group in this compound to a secondary alcohol, (Cyclopentyl)(pyridin-2-yl)methanol, is a fundamental transformation. Advanced methodologies focus on achieving this reduction with high enantioselectivity, producing chiral alcohols that are valuable building blocks in pharmaceuticals and chiral ligands. libretexts.org
One notable method involves the use of organozinc reagents, such as dicyclopentylzinc (B12055005). While dicyclopentylzinc can act as a reducing agent for some heterocyclic ketones, its primary role in asymmetric synthesis is often in conjunction with a chiral catalyst. acs.org The reaction of dicyclopentylzinc with pyridyl ketones can lead to the corresponding secondary alcohols. nih.govsigmaaldrich.com Research has shown that various heterocyclic ketones react readily with dicyclopentylzinc to yield the corresponding secondary alcohols in reasonable to high yields. acs.orgwikipedia.org
The mechanism of reduction by dicyclopentylzinc is believed to proceed through a six-membered transition state. acs.org In asymmetric catalysis, a chiral ligand or catalyst, such as (-)-(1R,2S)-ephedrine, coordinates to the zinc atom, creating a chiral environment. This chiral complex then preferentially attacks one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess. acs.orgsigmaaldrich.com
A particularly interesting phenomenon observed in the reduction of some pyridyl ketones with dialkylzinc reagents is asymmetric amplifying autocatalysis. acs.orgnih.govwikipedia.org In this process, the chiral alcohol product of the reaction acts as a catalyst for its own formation, often leading to a significant increase in the enantiomeric excess (ee) of the product as the reaction progresses. acs.orgsigmaaldrich.com
Table 1: Examples of Asymmetric Reduction of Heterocyclic Ketones
| Ketone Substrate | Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 3-Acetylpyridine | Dicyclopentylzinc / (–)-(1R,2S)-ephedrine | (S)-1-(Pyridin-3-yl)ethanol | High | >99 | acs.org, sigmaaldrich.com |
| 5-Acetyl-2-bromopyridine | Dicyclopentylzinc / (–)-(1R,2S)-ephedrine | (S)-1-(5-Bromopyridin-2-yl)ethanol | Moderate | Lower than 3-Acetylpyridine | acs.org, wikipedia.org |
| 3-Acetylpyridine | Dicyclopentylzinc / (S)-1-(Pyridin-3-yl)ethanol (autocatalyst) | (S)-1-(Pyridin-3-yl)ethanol | 55 | 95-96 | acs.org |
This table presents data for analogous pyridyl ketones to illustrate the outcomes of asymmetric reduction reactions.
Oxidative Transformations of Ketones to Carboxylic Acids
Direct oxidation of a ketone like this compound to a carboxylic acid is a challenging transformation that typically involves carbon-carbon bond cleavage. A prominent method for achieving such a transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester. acs.orgpw.live Subsequent hydrolysis of the resulting ester would yield a carboxylic acid and an alcohol.
The Baeyer-Villiger oxidation typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which inserts an oxygen atom adjacent to the carbonyl group. nrochemistry.compressbooks.pub The reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of one of the groups attached to the carbonyl carbon. acs.orgpw.live
For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the cyclopentyl and 2-pyridyl groups. The general migratory aptitude follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. researchgate.net The 2-pyridyl group is an aryl group, while the cyclopentyl group is a secondary alkyl group. Based on this trend, the 2-pyridyl group would be expected to migrate preferentially.
Path A (Pyridyl migration): If the 2-pyridyl group migrates, the product is cyclopentyl 2-pyridylcarboxylate. Hydrolysis of this ester would yield 2-hydroxypyridine (B17775) and cyclopentanecarboxylic acid.
Path B (Cyclopentyl migration): If the cyclopentyl group migrates, the product is 2-pyridyl cyclopentanecarboxylate. Hydrolysis of this ester would yield cyclopentanol (B49286) and picolinic acid (pyridine-2-carboxylic acid).
The presence of electron-releasing substituents on the migrating group enhances its migratory aptitude. nrochemistry.com The pyridine ring's electron-withdrawing nature might decrease its migratory aptitude compared to a more electron-rich aryl group like phenyl. Therefore, the outcome can be sensitive to reaction conditions and the specific peroxyacid used. nih.gov
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Class | Relative Aptitude |
|---|---|---|
| Tertiary Alkyl | 3° | Highest |
| Secondary Alkyl (e.g., Cyclopentyl) | 2° | High |
| Aryl (e.g., 2-Pyridyl) | Aryl | High |
| Primary Alkyl | 1° | Moderate |
| Methyl | Methyl | Lowest |
This table provides a general hierarchy for predicting the outcome of the Baeyer-Villiger oxidation.
Electrophilic Substitution Reactions on Pyridine and Cyclopentyl Rings
Electrophilic substitution on the heterocyclic and carbocyclic rings of this compound is heavily influenced by the electronic properties of the molecule.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609), akin to a deactivated benzene ring like nitrobenzene. savemyexams.com Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, halogenation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring towards attack by an electrophile. savemyexams.combyjus.com If substitution is forced under vigorous conditions, it occurs preferentially at the C-3 position (meta to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. savemyexams.commasterorganicchemistry.com
Cyclopentyl Ring: The cyclopentyl ring is a saturated aliphatic ring. Electrophilic substitution on such a ring is not analogous to aromatic substitution. However, considering electrophilic attack on a C-H bond, the reactivity of the cyclopentyl ring is strongly influenced by the attached pyridyl ketone group. The carbonyl group is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.org This effect deactivates the adjacent positions on the cyclopentyl ring, making them less susceptible to electrophilic attack. Any such reaction would likely require harsh conditions and may lead to a mixture of products.
Hydrolysis and Alcoholysis of Related Ketone Derivatives (e.g., Gem-diol Formation)
The carbonyl group of this compound can undergo nucleophilic addition reactions with water and alcohols.
Hydrolysis and Gem-diol Formation: In the presence of water, ketones can establish a reversible equilibrium to form a hydrate, also known as a geminal-diol or gem-diol. pressbooks.pub This reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon. pw.live The equilibrium for most simple ketones lies far to the left, favoring the ketone form, due to the stabilizing effect of the alkyl groups. pressbooks.pub The reaction can be catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base catalysis involves the more nucleophilic hydroxide (B78521) ion attacking the carbonyl carbon. pressbooks.pub For this compound, the formation of cyclopentyl(pyridin-2-yl)methane-1,1-diol would occur in aqueous solutions.
Alcoholysis and Hemiketal/Ketal Formation: Analogous to hydrolysis, the reaction of this compound with an alcohol leads to the formation of a hemiketal. This is also a reversible equilibrium. In the presence of an acid catalyst and excess alcohol, the reaction can proceed further to form a ketal, where a second alcohol molecule has replaced the hydroxyl group of the hemiketal. This process, known as alcoholysis, is a common method for protecting the ketone functional group during other synthetic steps. The mechanism is similar to gem-diol formation, with the alcohol acting as the nucleophile.
Iii. Mechanistic Organic Chemistry and Reaction Dynamics of Cyclopentyl 2 Pyridyl Ketone
Detailed Reaction Mechanisms of Ketone Transformations
The carbonyl group is the primary site of reactivity in Cyclopentyl 2-Pyridyl Ketone, undergoing a variety of transformations typical of ketones.
The most fundamental reaction of aldehydes and ketones is nucleophilic addition to the carbonyl group. unacademy.comstudy.com The carbon atom of the carbonyl group in this compound is sp² hybridized and electrophilic due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com
The mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This step results in the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). unacademy.comlibretexts.org The electrons from the C=O pi bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by the addition of a weak acid or water, to yield a neutral alcohol product. libretexts.org
Because the initial ketone is prochiral (the two groups attached to the carbonyl carbon, cyclopentyl and 2-pyridyl, are different), this reaction creates a new chiral center. In the absence of a chiral catalyst or reagent, the nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture of the two possible enantiomers of the alcohol product. libretexts.orgsaskoer.ca
The general mechanism can be illustrated as follows:
Step 1: Nu:⁻ + (C₅H₉)(C₅H₄N)C=O → (C₅H₉)(C₅H₄N)C(Nu)O⁻
Step 2: (C₅H₉)(C₅H₄N)C(Nu)O⁻ + H⁺ → (C₅H₉)(C₅H₄N)C(Nu)OH
A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.
| Nucleophile | Reagent Example | Product Class |
| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Cyanide ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Water (H₂O) | Water (acid or base catalyzed) | Geminal Diol (Hydrate) |
| Alcohol (ROH) | Alcohol (acid catalyzed) | Hemiacetal |
While not a reaction of this compound itself, radical pathways are significant in the synthesis of the pyridine (B92270) core. A notable example is the metal-free synthesis of pyridines via a radical 6-endo addition mechanism. researchgate.netnih.gov This pathway provides an efficient route to construct substituted pyridine rings from different starting materials, such as cyclopropylamides and alkynes. nih.govsioc.ac.cn
The key mechanistic features of this synthetic route include:
Initiation: The reaction is typically initiated under photochemical conditions, generating a radical species.
Vinyl Radical Formation: An alkyne reacts with a radical initiator to form a vinyl radical intermediate.
Radical Addition: The vinyl radical undergoes an unconventional 6-endo-trig addition to the nitrogen atom of an imine intermediate. nih.govsioc.ac.cn This is distinct from the more common 5-exo-trig addition to the imine carbon. Computational studies suggest this pathway is kinetically controlled. sioc.ac.cn
Rearrangement and Aromatization: The resulting radical intermediate undergoes subsequent rearrangement and oxidation steps to yield the final, stable aromatic pyridine ring.
A crucial aspect of this mechanism is the role of a hypervalent iodine(III) reagent, which coordinates to the imine and alters its electronic properties, thereby favoring the 6-endo addition pathway. nih.govsioc.ac.cn The addition of radical scavengers like TEMPO has been shown to inhibit the reaction, providing evidence for the radical-mediated mechanism. sioc.ac.cn
The haloform reaction is a specific chemical test and synthetic transformation for methyl ketones (ketones with a R-CO-CH₃ structure). chemistrysteps.comwikipedia.org The reaction involves the exhaustive halogenation of the methyl group's alpha-hydrogens in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone. masterorganicchemistry.com
The mechanism proceeds through the following steps: wikipedia.orgyoutube.com
Enolate Formation: A hydroxide (B78521) ion removes an acidic α-hydrogen from the methyl group to form an enolate.
Halogenation: The enolate attacks a halogen molecule (Cl₂, Br₂, or I₂), adding a halogen to the α-carbon.
Repetition: These two steps repeat twice more, replacing all three hydrogens on the methyl group with halogens. The increasing acidity of the α-protons with each halogenation ensures the reaction proceeds to completion. youtube.comorganic-chemistry.org
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the trihalomethyl ketone.
Cleavage: The tetrahedral intermediate collapses, ejecting the trihalomethyl anion (⁻CX₃) as a leaving group. This is possible because the three electron-withdrawing halogens stabilize the negative charge. masterorganicchemistry.com
Proton Transfer: The ⁻CX₃ anion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a haloform (CHX₃).
Crucially, This compound does not undergo the haloform reaction . This is because it is not a methyl ketone; it lacks the required -COCH₃ group with three α-hydrogens on one side of the carbonyl.
Stereochemical Aspects in Cyclopentyl Ketone Reactions
The prochiral nature of this compound makes it an important substrate for studying stereoselective reactions, where one stereoisomer is formed in preference to another.
The reduction of the prochiral ketone to a chiral secondary alcohol can be performed enantioselectively using chiral reagents or catalysts. wikipedia.org These methods are fundamental for producing optically active alcohols, which are valuable synthetic intermediates. organicreactions.org
Several catalytic systems have been developed for this purpose:
Oxazaborolidine Catalysts (CBS Reduction): This method uses a catalytic amount of a chiral oxazaborolidine in the presence of a stoichiometric borane (B79455) source (e.g., BH₃). wikipedia.orgorganicreactions.org The ketone coordinates to the Lewis acidic boron atom of the catalyst in a specific orientation to minimize steric interactions. The hydride is then delivered from the coordinated borane to one specific face (re or si) of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. wikipedia.org
Chiral Metal Hydride Reagents: Stoichiometric reducing agents like lithium aluminum hydride (LAH) can be modified with chiral ligands. organicreactions.org A well-known example is the BINAL-H reagent, prepared from LAH, an alcohol, and the chiral diol 1,1'-bi-2-naphthol (B31242) (BINOL). organicreactions.orguwindsor.ca The reduction proceeds through a six-membered chair-like transition state. For ketones containing a π-system, such as the pyridyl group, the stereochemical outcome is often dictated by the avoidance of unfavorable n-π repulsion between a lone pair on the chiral ligand's oxygen and the π-system of the ketone. uwindsor.ca This forces the larger group into an equatorial-like position, directing the hydride attack to a single face. uwindsor.ca
| Reagent/Catalyst System | Type | Key Mechanistic Feature | Typical Outcome |
| (S)-CBS Catalyst + Borane | Catalytic | Face-selective hydride delivery via a coordinated complex | (S)-Alcohol |
| (R)-BINAL-H | Stoichiometric | Chair-like transition state avoiding n-π repulsion | (R)-Alcohol |
| Ru-BINAP-diamine + H₂ | Catalytic Hydrogenation | Chiral metal complex directs hydrogenation | High enantioselectivity |
| Alpine-Borane | Stoichiometric | Steric-controlled hydride delivery from a chiral borane | High enantioselectivity for sterically differentiated ketones |
While this compound itself may not be the typical substrate for cycloaddition, its derivatives can participate in such reactions, where controlling diastereoselectivity is paramount. The [3+2] cycloaddition is a powerful method for constructing five-membered rings, often creating multiple new stereocenters in a single step. nih.gov
In a typical palladium-catalyzed [3+2] cycloaddition, a trimethylenemethane (TMM) precursor reacts with an activated olefin (a dipolarophile). nih.govresearchgate.net If an unsaturated derivative of this compound were used as the dipolarophile, the reaction would generate a complex cyclopentyl structure.
The diastereoselectivity of the reaction—the relative configuration of the newly formed stereocenters—is controlled by the chiral ligand attached to the metal catalyst (e.g., palladium). nih.govnih.gov The mechanism involves the formation of a chiral palladium-TMM complex. The dipolarophile then coordinates to this complex, and its orientation during the subsequent cyclization is dictated by the steric and electronic properties of the chiral ligand. This controlled approach ensures that the substituents on the newly formed ring adopt a specific, lower-energy spatial arrangement, leading to one major diastereomer. rsc.orgrsc.org This methodology allows for the highly controlled synthesis of complex carbocyclic frameworks with defined stereochemistry. nih.gov
Intramolecular Rearrangements and Cyclization Processes (e.g., Thermal Rearrangements)
Detailed experimental data on the thermal intramolecular rearrangements of this compound is scarce. However, based on the principles of organic chemistry and known reactions of analogous structures, several potential thermal processes can be postulated. These include rearrangements involving the pyridine ring, the cyclopentyl group, or cyclization reactions involving both moieties.
One area of analogous reactivity involves the thermal behavior of other pyridyl ketones. For instance, certain substituted pyridyl ketones are known to undergo cyclization reactions. While not a direct thermal rearrangement of the starting ketone itself, these processes illustrate the potential for intramolecular reactions involving the pyridine nucleus.
Another potential, though likely high-energy, process could involve rearrangements of the cyclopentyl ring, similar to ring-expansion or contraction reactions seen in other cyclic systems under thermal or catalytic conditions. For example, the Tiffeneau–Demjanov rearrangement involves the ring expansion of cyclic β-amino alcohols, which can be formed from cyclic ketones. While this is not a direct thermal rearrangement of the ketone, it highlights the potential for skeletal reorganization of the cyclopentyl group.
Furthermore, under sufficiently high temperatures, C-H activation of the cyclopentyl ring followed by intramolecular cyclization onto the pyridine ring or the carbonyl group could be envisioned, potentially leading to more complex fused heterocyclic systems. However, such reactions would likely require harsh conditions and may compete with decomposition pathways.
Given the lack of specific experimental data for this compound, the following table outlines hypothetical thermal rearrangement products and the general conditions under which analogous transformations are known to occur for other classes of compounds. This serves as a theoretical framework for potential future investigations into the reactivity of this specific ketone.
| Postulated Rearrangement Type | Hypothetical Product(s) | Analogous Reaction Conditions | Plausibility for this compound |
| Pyridyl Ring Cyclization | Fused bicyclic systems | Often requires specific substitution patterns on the pyridine ring and/or the adjacent group to facilitate intramolecular attack. May be promoted by acid or metal catalysis. | Low to moderate, as it would depend on the activation of the cyclopentyl C-H bonds. |
| Cyclopentyl Ring Expansion | (2-Pyridyl)cyclohexanone | Analogous to Tiffeneau–Demjanov rearrangement, which requires conversion to a β-amino alcohol intermediate. Not a direct thermal rearrangement of the ketone. | Low as a purely thermal process. |
| Intramolecular Condensation | Fused dihydropyridine (B1217469) derivatives | Typically requires activation of an α-proton on the cyclopentyl ring and subsequent intramolecular aldol-type condensation. May be base-catalyzed. | Moderate, could potentially occur under thermal conditions if enolization is favorable. |
It is crucial to emphasize that the pathways described are speculative and based on the known reactivity of similar functional groups in different molecular contexts. Experimental studies would be necessary to determine the actual thermal behavior and potential for intramolecular rearrangements and cyclizations of this compound.
Iv. Advanced Spectroscopic Characterization and Computational Chemistry of Cyclopentyl 2 Pyridyl Ketone
High-Resolution Structural Elucidation Techniques
Modern analytical chemistry offers a powerful suite of techniques for the unambiguous identification and structural analysis of organic compounds like Cyclopentyl 2-pyridyl ketone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. researchgate.net For this compound, ¹H and ¹³C NMR provide distinct signals for each unique proton and carbon environment, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the cyclopentyl and 2-pyridyl moieties. The four protons on the pyridine (B92270) ring will appear in the aromatic region, typically downfield due to the deshielding effect of the ring current and the electronegative nitrogen atom. The methine proton on the cyclopentyl ring, adjacent to the carbonyl group, will be the most downfield of the aliphatic signals. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as complex multiplets further upfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. ksu.edu.sa The carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift, typically in the 190-220 ppm range for ketones. libretexts.org The carbon atoms of the pyridine ring will resonate in the aromatic region (approx. 120-150 ppm), while the aliphatic carbons of the cyclopentyl ring will appear upfield. oregonstate.edu
Predicted NMR Data for this compound
| Predicted ¹H NMR Chemical Shifts (δ ppm) | Predicted ¹³C NMR Chemical Shifts (δ ppm) | ||
|---|---|---|---|
| Assignment | Range | Assignment | Range |
| Pyridyl-H (α to N) | 8.6 - 8.8 | Carbonyl (C=O) | 195 - 205 |
| Pyridyl-H | 7.8 - 8.1 | Pyridyl-C (α to N) | 148 - 152 |
| Pyridyl-H | 7.4 - 7.6 | Pyridyl-C | 120 - 140 |
| Cyclopentyl-CH (α to C=O) | 3.5 - 3.8 | Cyclopentyl-CH (α to C=O) | 45 - 55 |
| Cyclopentyl-CH₂ | 1.6 - 2.0 | Cyclopentyl-CH₂ | 25 - 35 |
2D NMR Spectroscopy: To unambiguously assign these signals, two-dimensional NMR techniques are employed. semanticscholar.org
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the cyclopentyl and pyridyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the cyclopentyl and pyridyl fragments via the carbonyl group.
Advanced NMR for Heterocyclic Structures: The presence of the nitrogen atom in the pyridine ring introduces specific electronic effects that influence chemical shifts. ipb.pt Advanced NMR pulse sequences and techniques, potentially involving ¹⁵N NMR, can provide further details on the electronic structure and conformation of the heterocyclic portion of the molecule. researchgate.net Solid-State NMR could be utilized to study the compound's structure and dynamics in the solid phase, which is particularly useful for analyzing crystalline forms or coordination polymers.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org While obtaining a suitable single crystal of this compound itself can be a challenge, this technique is invaluable for characterizing its derivatives, particularly metal coordination complexes. nih.gov
Similar to the well-studied di-2-pyridyl ketone, this compound can act as a chelating ligand. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can coordinate to a metal center, forming a stable five-membered ring. X-ray crystallography of such complexes provides precise data on:
Coordination Geometry: It reveals the arrangement of ligands around the metal ion (e.g., tetrahedral, square planar, octahedral). mdpi.com
Bond Lengths and Angles: Provides exact measurements of the bonds within the ligand and between the ligand and the metal.
Supramolecular Structure: Elucidates intermolecular interactions like hydrogen bonding and π-stacking, which dictate the crystal packing. rsc.org
This technique is essential for resolving any stereochemical ambiguities and providing an absolute structural proof. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
The most prominent peak will be the strong C=O (carbonyl) stretching vibration, which is characteristic of ketones. openstax.org Its exact position provides clues about the electronic environment. For a ketone conjugated with an aromatic ring, this band typically appears in the 1685-1715 cm⁻¹ range. libretexts.orglibretexts.org Other key absorptions include C-H stretching from the aliphatic cyclopentyl group and the aromatic pyridine ring, as well as C=C and C=N stretching vibrations from the pyridine ring.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2850 - 2960 | Strong |
| C=O Stretch (Ketone) | Aryl Ketone | 1685 - 1715 | Strong, Sharp |
| C=C and C=N Stretch | Pyridyl Ring | 1400 - 1600 | Medium-Strong |
| C-H Bend (Aliphatic) | Cyclopentyl Ring | 1450 - 1470 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. whitman.edu
For this compound (C₁₁H₁₃NO), the molecular weight is approximately 175.23 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 175.
The fragmentation of the molecular ion is predictable. The primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org Two main alpha-cleavage events are possible:
Loss of the cyclopentyl radical (•C₅H₉), resulting in the formation of the 2-pyridoyl cation at m/z = 106.
Loss of the 2-pyridyl radical (•C₅H₄N), leading to the cyclopentylacylium ion at m/z = 97.
Analysis of these characteristic fragments helps to confirm the structure of the molecule. chemguide.co.uk A related compound, o-chlorophenyl cyclopentyl ketone, shows analogous fragmentation pathways, supporting these predictions. nih.gov
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 175 | Molecular Ion [M]⁺ | [C₁₁H₁₃NO]⁺ | - |
| 106 | 2-Pyridoyl cation | [C₆H₄NO]⁺ | α-cleavage (loss of •C₅H₉) |
| 97 | Cyclopentylacylium ion | [C₆H₉O]⁺ | α-cleavage (loss of •C₅H₄N) |
| 78 | Pyridyl cation | [C₅H₄N]⁺ | Further fragmentation |
| 69 | Cyclopentyl cation | [C₅H₉]⁺ | Further fragmentation |
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. ptfarm.pl It is routinely used to assess the purity of synthesized compounds like this compound. nih.gov
Using a reversed-phase HPLC method, a sample is passed through a column with a nonpolar stationary phase. A polar mobile phase is used for elution, and components are separated based on their hydrophobicity. The purity of a sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. rsc.org HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS) can further aid in the identification of any impurities present. researchgate.net Additionally, HPLC is an invaluable tool for monitoring the progress of a chemical reaction by tracking the consumption of starting materials and the formation of the desired product over time.
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties. arxiv.org Techniques such as Density Functional Theory (DFT) can be applied to this compound to:
Predict Molecular Geometry: Calculate the lowest energy conformation of the molecule, including the dihedral angle between the pyridine ring and the carbonyl group.
Simulate Spectroscopic Data: Generate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental spectra can aid in signal assignment and structural validation.
Analyze Electronic Properties: Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze bonding and intramolecular interactions. nih.gov Mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites of reactivity.
These theoretical studies are crucial for rationalizing observed chemical behaviors and guiding further experimental work. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. durham.ac.ukarxiv.org For a molecule like this compound, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior. ekb.egresearchgate.net
The first step in a DFT study is geometry optimization, which finds the lowest energy conformation of the molecule. ekb.eg From this optimized structure, a wealth of information about the electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For pyridinyl compounds, these frontier orbitals are typically distributed across the aromatic system and the carbonyl group, indicating these are the primary sites for electronic transitions and reactions.
Another critical output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. youtube.com For this compound, the MEP would show an electron-rich region (negative potential) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting them as likely sites for electrophilic attack and hydrogen bonding. Conversely, electron-deficient regions (positive potential) would be expected around the hydrogen atoms.
DFT is also an invaluable tool for predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. semanticscholar.org By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. ekb.egekb.eg For this compound, the most prominent vibrational mode would be the C=O stretching frequency. In simple aliphatic ketones, this peak appears around 1715 cm⁻¹, but conjugation with the aromatic pyridine ring would be expected to lower this frequency. youtube.com The presence of the five-membered cyclopentyl ring can introduce ring strain, which typically increases the carbonyl stretching frequency compared to an acyclic analogue. youtube.comresearchgate.net
Table 1: Predicted Key Vibrational Frequencies for this compound from DFT Calculations
This table is illustrative and based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the pyridine ring. |
| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds on the cyclopentyl ring. |
| C=O Stretch | 1700-1680 | Carbonyl group stretching, influenced by conjugation to the pyridine ring. |
| Aromatic C=C/C=N Stretch | 1600-1450 | In-plane stretching vibrations of the pyridine ring. |
| CH₂ Bend (Scissoring) | ~1465 | Bending vibration of the methylene groups in the cyclopentyl ring. |
Prediction of Reaction Pathways and Transition States (e.g., Catalytic Cycles, Stereoselectivity)
Computational chemistry provides essential tools for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the origins of selectivity. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states (TS), and calculate the activation energy barriers that govern reaction rates. nih.govosu.edu
A common and important reaction for ketones is their reduction to secondary alcohols. For this compound, this transformation creates a new chiral center, making enantioselective reduction a key challenge. wikipedia.org Computational modeling is frequently used to study catalytic cycles for such reactions, for instance, in the asymmetric transfer hydrogenation from an alcohol like isopropanol (B130326), often catalyzed by transition metal complexes. tudelft.nl
A typical computational workflow for modeling a catalytic cycle involves:
Geometry Optimization: Calculating the structures of all reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming that each optimized structure is either a minimum (zero imaginary frequencies) or a true transition state (one imaginary frequency) on the potential energy surface.
Energy Profile Construction: Plotting the relative free energies of all species to visualize the reaction pathway and identify the rate-determining step (the one with the highest energy barrier).
For the reduction of an aryl ketone, the mechanism often involves the transfer of a hydride from a metal-hydride species to the carbonyl carbon. tudelft.nl The stereochemical outcome is determined by the relative energies of the two diastereomeric transition states leading to the (R) and (S) alcohol products. chemtube3d.comuwindsor.ca DFT calculations can model these transition states, revealing the subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, the catalyst, and its chiral ligands that favor one pathway over the other. nih.govtudelft.nl For this compound, models would focus on how the cyclopentyl and pyridyl groups orient themselves within the catalyst's active site to minimize steric clash, thereby dictating the face of the ketone that is preferentially attacked. nih.gov
Molecular Dynamics Simulations and Conformational Analysis (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly applicable for analyzing the conformational landscape of flexible molecules like this compound. researchgate.net While DFT is excellent for finding a single, lowest-energy structure, MD allows for the exploration of the full range of accessible conformations at a given temperature by solving Newton's equations of motion for the system.
This compound has two main sources of conformational flexibility:
Cyclopentane (B165970) Ring Pseurotation: Unlike the rigid chair conformation of cyclohexane, cyclopentane is highly flexible and undergoes a low-energy motion called pseudorotation, where the "pucker" of the ring moves around its perimeter, rapidly interconverting between various envelope and twist conformations. acs.orgbiomedres.uslibretexts.org
Torsion Angle: The rotation around the single bond connecting the cyclopentyl ring to the carbonyl group and the bond connecting the carbonyl group to the pyridine ring determines the relative orientation of the two ring systems.
An MD simulation of this compound would involve placing the molecule in a simulated solvent box and allowing it to evolve over nanoseconds or microseconds. By analyzing the trajectory, one can identify the most populated (i.e., most stable) conformational states, the energy barriers between them, and the timescale of their interconversion. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable, in context of SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdovepress.com This approach is a cornerstone of modern drug discovery, as it allows for the prediction of the activity of new, unsynthesized molecules. nih.gov
If this compound were part of a series of compounds being evaluated as inhibitors for a biological target (e.g., an enzyme), a QSAR model could be developed. The process involves several key steps: frontiersin.orgnih.gov
Data Set Preparation: A series of analogues with varying substituents on the cyclopentyl and/or pyridyl rings is synthesized, and their biological activity (e.g., IC₅₀) is measured. This dataset is then divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. frontiersin.orgresearchgate.net The model's predictive power is then assessed using the independent test set. nih.gov
The resulting QSAR model provides valuable insights into the structure-activity relationship (SAR). nih.gov For example, a model might reveal that inhibitory potency is positively correlated with the hydrophobicity (described by LogP) of a substituent on the cyclopentyl ring and negatively correlated with a steric descriptor for a substituent on the pyridine ring. Such insights can guide the rational design of more potent compounds. nih.govrsc.org
Vi. Research in Medicinal Chemistry and Structure Activity Relationships Sar
Exploration as Lead Compounds and Scaffold Development
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. The pyridyl ketone moiety is considered a "privileged scaffold" in drug discovery because it can serve as a versatile framework for interacting with a variety of biological targets. nih.gov
The most prominent examples of lead compounds derived from the pyridyl ketone scaffold are found in the di-2-pyridylketone thiosemicarbazone (DpT) series. The initial first-generation lead compound, di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), was identified for its high and selective anti-tumor activity. nih.gov However, observations of cardiac fibrosis in mice at high doses prompted the development of a second generation of DpT analogs. nih.gov This led to the identification of di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) as a new lead compound with an improved safety profile, demonstrating the utility of the pyridyl ketone core in scaffold-based drug design. nih.govnih.gov The development from Dp44mT to DpC illustrates a classic lead optimization process, where the core scaffold is retained while peripheral chemical groups are modified to enhance therapeutic properties.
Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyridyl ketone derivatives, particularly the DpT class, SAR studies have revealed critical structural features that govern their efficacy and mechanism of action.
Substituent Effects: Modifications on the terminal nitrogen of the thiosemicarbazone moiety significantly impact activity. For instance, the transition from the dimethyl substituents in Dp44mT to the cyclohexyl-methyl groups in DpC altered the compound's pharmacological profile, reducing toxicity while maintaining potent anti-tumor effects. nih.govacs.org Research has shown that thiosemicarbazones with electron-withdrawing substituents at the imine carbon exhibit greater cytotoxicity in multidrug-resistant cancer cells. nih.gov
Lipophilicity: The anti-proliferative activity of DpT analogs is strongly correlated with their lipophilicity (fat-solubility). More lipophilic compounds are better able to permeate cell membranes to access intracellular iron pools. The most effective DpT ligands are charge-neutral at physiological pH, which facilitates this transport. acs.org
Ring Size and Structure: While direct SAR studies on the effect of the cyclopentyl ring in Cyclopentyl 2-pyridyl ketone are limited, related research on diarylpentanoids synthesized with a cyclopentanone (B42830) linker provides relevant insights. mdpi.com The five-membered ring acts as a linker between aromatic systems, and its rigidity and conformation can influence how the molecule fits into a biological target. The replacement of one pyridyl ring in DpT analogs with a benzoyl group (in 2-benzoylpyridine (B47108) thiosemicarbazones) also modulates biological activity, indicating the importance of the specific aromatic systems attached to the ketone. acs.org
| Compound | Key Structural Feature | Generation | Key Biological Finding | Reference |
|---|---|---|---|---|
| Dp44mT | Two pyridyl rings; N-terminal dimethyl groups | First | Potent and selective anti-tumor activity but associated with cardiotoxicity at high doses. | nih.govnih.gov |
| DpC | Two pyridyl rings; N-terminal cyclohexyl and methyl groups | Second | Retains potent anti-tumor activity with a significantly improved safety profile (no cardiotoxicity observed). | nih.govnih.gov |
| BpT Analogs | One pyridyl ring and one benzoyl ring | Second | Developed to improve efficacy and safety profiles; demonstrates potent anti-proliferative activity. | acs.org |
The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets like enzymes and receptors. For pyridyl ketones, the spatial arrangement of the pyridine (B92270) ring relative to the carbonyl group (C=O) is a key determinant of binding.
Studies on the interaction between pyridine and small ketones reveal the formation of a weak n→π* tetrel interaction. researchgate.net This involves the delocalization of the lone pair of electrons (n) from the pyridine's nitrogen atom into the antibonding orbital (π*) of the ketone's carbonyl group. This interaction helps to define a specific, planar-like geometry that can favor binding to a flat receptor surface. researchgate.net
Target Interaction Studies (e.g., Enzyme Interactions, Receptor Binding at a Molecular Level)
The biological activity of pyridyl ketone derivatives is rooted in their interactions with specific molecular targets. For the well-studied thiosemicarbazone class, the primary mechanism involves the chelation of metal ions, which disrupts essential cellular processes.
Metal Chelation and Redox Activity: Di-2-pyridyl ketone thiosemicarbazones like Dp44mT and DpC are potent iron (Fe) and copper (Cu) chelators. acs.orgacs.org Upon entering cells, they bind to intracellular iron and copper, forming metal complexes. These complexes are redox-active, meaning they can participate in oxidation-reduction reactions that generate harmful reactive oxygen species (ROS). acs.org The resulting oxidative stress can damage cellular components like DNA and mitochondria, leading to cell death. This mechanism is particularly effective in cancer cells, which have a high demand for iron to support rapid proliferation.
Enzyme and Transporter Interactions: Beyond simple chelation, these compounds exhibit more complex interactions. Certain thiosemicarbazones can interact with the drug efflux pump P-glycoprotein (Pgp) in multidrug-resistant cancer cells. nih.gov This interaction leads to the accumulation of the drug within lysosomes, where the redox-active copper complexes cause lysosomal membrane permeabilization, triggering a unique cell death pathway that overcomes drug resistance. nih.gov Molecular docking studies of related ketone-containing inhibitors have shown that the ketone's oxygen atom often forms crucial hydrogen bonds with amino acid residues (such as serine or glycine) in the binding pocket of protein targets. nih.gov
Metabolite Identification and Profiling from Related Ketone Structures
Drug metabolism is the process by which the body chemically modifies drugs, which can affect their efficacy and toxicity. Understanding the metabolic fate of a lead compound is a critical part of drug development. nih.gov
For compounds containing a ketone group, a primary metabolic pathway is ketone reduction, where the carbonyl group (C=O) is converted into a secondary alcohol (-CH-OH). acs.orgresearchgate.net This process is often catalyzed by enzymes such as carbonyl reductases. The resulting alcohol metabolite may have different biological activity and pharmacokinetic properties than the parent drug. For example, studies on certain ketone-containing inhibitors found that the alcohol metabolite had significantly higher plasma exposure than the parent compound, complicating pharmacological projections. researchgate.net Medicinal chemists can mitigate this metabolic pathway by introducing steric hindrance—bulky chemical groups—adjacent to the ketone, making it more difficult for enzymes to access. acs.org
Metabolic studies of the first-generation DpT agent, Dp44mT, identified its main metabolite, Dp4mT. Crucially, Dp4mT showed significantly lower iron chelation efficacy compared to the parent compound, highlighting how metabolism can deactivate a drug and underscoring the importance of designing metabolically stable agents. nih.gov
Development of Pyridyl Ketone-Based Ligands for Therapeutic Applications (e.g., Thiosemicarbazones, Iron Chelators)
The development of pyridyl ketone-based ligands has been most successful in the creation of thiosemicarbazones as potent iron chelators for cancer therapy. Iron is essential for cell growth and DNA synthesis, and cancer cells exhibit a particular dependency on it, making iron chelation an attractive anti-cancer strategy. acs.orgmq.edu.au
The di-2-pyridyl ketone thiosemicarbazones (DpT) represent a class of chelators that show marked and selective anti-tumor activity both in vitro and in vivo. acs.org Unlike older iron chelators, the anti-proliferative efficacy of the DpT series is attributed not just to iron depletion but also to the formation of redox-active metal complexes that induce cell-damaging oxidative stress. acs.orgmq.edu.au
The evolution of this class of compounds provides a clear example of rational drug design:
First Generation (e.g., Dp44mT): This compound demonstrated high potency and selectivity against tumor cells. nih.gov
Second Generation (e.g., DpC, Dp4e4mT): These were developed to address the cardiotoxicity observed with Dp44mT at high doses. nih.govacs.org These newer analogs, such as DpC, exhibit potent activity against cancer xenografts and can be administered orally or intravenously. Importantly, they show synergism when combined with standard chemotherapeutics like gemcitabine (B846) or cisplatin, while avoiding the cardiotoxicity of the first-generation agent. nih.govacs.org
The biologically active forms of these agents are often their copper complexes. Studies have shown that dimeric copper complexes dissociate in solution to form monomeric 1:1 copper-ligand complexes, which are responsible for the observed cytotoxicity. nih.govacs.org
| Ligand | Abbreviation | Therapeutic Application | Primary Mechanism | Reference |
|---|---|---|---|---|
| di(2-pyridyl)ketone 4,4-dimethyl-3-thiosemicarbazone | Dp44mT | Anti-cancer | Iron/Copper chelation; generation of redox-active metal complexes and ROS. | nih.govnih.gov |
| di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone | DpC | Anti-cancer (lung) | Improved safety profile over Dp44mT; forms redox-active copper complexes. | nih.govnih.gov |
| di-2-pyridylketone isonicotinoyl hydrazone | PKIH | Iron chelation | Forms redox-active iron complexes; lower anti-proliferative efficacy than DpT series. | acs.org |
Q & A
Basic: What are the established synthetic routes for Cyclopentyl 2-Pyridyl Ketone, and how can their reproducibility be ensured?
Answer:
this compound (CAS 157592-43-3) is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. Key steps include:
- Friedel-Crafts Protocol : Reacting cyclopentane derivatives with 2-pyridyl acyl chlorides using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
- Cross-Coupling : Employing palladium catalysts to couple cyclopentyl halides with 2-pyridyl organometallic reagents .
Reproducibility :
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Data : While specific toxicity studies are limited, assume acute toxicity (oral LD₅₀ > 300 mg/kg) based on structural analogs .
Advanced: How can computational models predict the reactivity of this compound in novel reaction environments?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate solvent effects (e.g., polarity, dielectric constant) on reaction kinetics .
- Validation : Compare predicted activation energies with experimental Arrhenius plots (e.g., for hydrolysis or oxidation) .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Systematic Review : Aggregate data from studies using PRISMA guidelines, focusing on variables like assay type (e.g., MIC vs. IC₅₀) and cell lines .
- Meta-Analysis : Apply random-effects models to account for heterogeneity in potency data (e.g., antifungal IC₅₀ ranges: 10–50 µM) .
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate target pathways (e.g., cytochrome P450 inhibition) .
Advanced: How can researchers design experiments to optimize the enantioselective synthesis of this compound derivatives?
Answer:
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) to enhance enantiomeric excess (ee) .
- DoE (Design of Experiments) : Vary temperature, pressure, and solvent polarity to identify optimal conditions via response surface methodology .
- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to quantify ee (>90% target) .
Advanced: What methodologies address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound?
Answer:
- Standardized Assays : Replicate measurements using USP protocols for logP (shake-flask method) and solubility (equilibrium dialysis) .
- Interlaboratory Studies : Collaborate with multiple labs to assess reproducibility, reporting mean ± SD (e.g., logP = 2.1 ± 0.3) .
- QSAR Modeling : Corrogate experimental data with in silico predictions (e.g., using Molinspiration or ACD/Labs) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
